molecular formula C22H33N3O B6040731 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6040731
M. Wt: 355.5 g/mol
InChI Key: AUUGSVIAKVYGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol, also known as CP-154,526, is a synthetic compound that belongs to the piperazine class of chemicals. It was first synthesized by Pfizer in the early 1990s and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol selectively binds to the CRF1 receptor and blocks the binding of its endogenous ligands, such as corticotropin-releasing hormone (CRH). This results in the inhibition of downstream signaling pathways, which are involved in the regulation of stress responses and anxiety.
Biochemical and physiological effects:
2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce stress-induced behaviors, such as hyperactivity and hyperarousal, and to improve cognitive function in certain tasks. 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the CRF1 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation is that 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol. One area of interest is the role of CRF1 receptors in the development and maintenance of addiction, and the potential use of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol as a therapeutic agent for addiction treatment. Another area of interest is the potential use of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol in the treatment of anxiety and depression, as well as other stress-related disorders. Finally, further studies are needed to better understand the mechanisms of action of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol involves several steps, starting with the reaction of 3,5-dimethyl-1H-indole with 1-bromo-3-chloropropane to form the corresponding alkyl halide. This is then reacted with piperazine to form the intermediate, which is finally reduced with sodium borohydride to yield the desired product.

Scientific Research Applications

2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been primarily studied for its potential applications in neuroscience research. It acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which is involved in the regulation of stress responses, anxiety, and depression. 2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol has been used to study the role of CRF1 receptors in various physiological and pathological conditions, including addiction, PTSD, and depression.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-16-7-8-21-20(13-16)17(2)22(23-21)15-24-10-11-25(18-5-3-4-6-18)19(14-24)9-12-26/h7-8,13,18-19,23,26H,3-6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUGSVIAKVYGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)CN3CCN(C(C3)CCO)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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